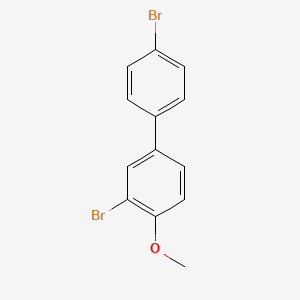
3,4'-Dibromo-4-methoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4’-Dibromo-4-methoxy-1,1’-biphenyl: is an organic compound with the molecular formula C13H10Br2O and a molecular weight of 342.03 g/mol . It is a derivative of biphenyl, where two bromine atoms are substituted at the 3 and 4’ positions, and a methoxy group is substituted at the 4 position. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dibromo-4-methoxy-1,1’-biphenyl typically involves the bromination of 4-methoxy-1,1’-biphenyl. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide . The reaction is usually conducted in an inert solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3,4’-Dibromo-4-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, and reduction reactions can convert it to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Aldehydes, acids, or alcohols depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: 3,4’-Dibromo-4-methoxy-1,1’-biphenyl is widely used as a building block in organic synthesis. It is utilized in the preparation of complex molecules through coupling reactions and serves as a precursor for various functionalized biphenyl derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated biphenyls on biological systems. It is also investigated for its potential use in drug development due to its ability to interact with biological targets .
Industry: In the industrial sector, 3,4’-Dibromo-4-methoxy-1,1’-biphenyl is used in the production of advanced materials, including liquid crystals and polymers. Its unique structural properties make it suitable for applications in electronic devices and optoelectronic materials .
Mecanismo De Acción
The mechanism of action of 3,4’-Dibromo-4-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired biaryl product . The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in various reactions .
Comparación Con Compuestos Similares
Comparison: Compared to its analogs, 3,4’-Dibromo-4-methoxy-1,1’-biphenyl exhibits unique reactivity due to the presence of both bromine and methoxy groups. The bromine atoms provide sites for substitution and coupling reactions, while the methoxy group enhances solubility and electronic properties. This combination makes it a versatile compound in synthetic chemistry and material science .
Propiedades
Fórmula molecular |
C13H10Br2O |
|---|---|
Peso molecular |
342.02 g/mol |
Nombre IUPAC |
2-bromo-4-(4-bromophenyl)-1-methoxybenzene |
InChI |
InChI=1S/C13H10Br2O/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3 |
Clave InChI |
HWCBENKXSARKGK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)

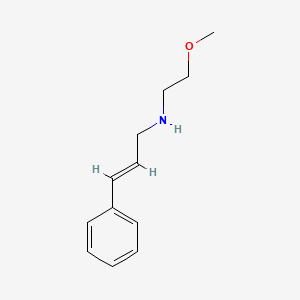

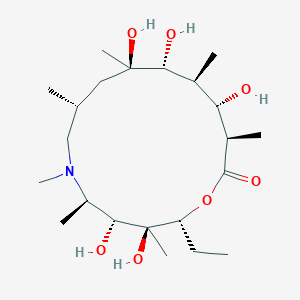

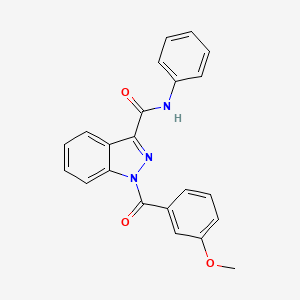
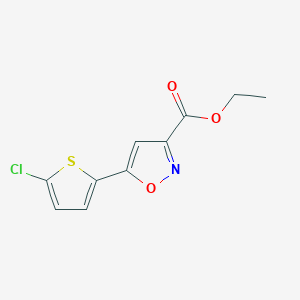
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)

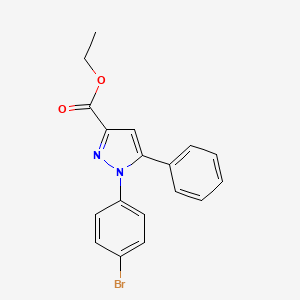
![1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)
